Cephalomannine

Description

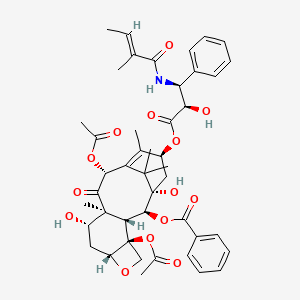

Cephalomannine is a diterpene taxane obtained from the bark and leaves of the yew tree (Taxus brevifolia) and can convert to taxol. (NCI)

RN given refers to (2aR-(2aalpha,4beta,4abeta,6beta,9alpha(alphaR*,betaS*(E)),11alpha,12alpha,12aalpha,12balpha))-isomer; RN for cpd without isomeric designation not available 7/88; structure given in first source

Properties

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H53NO14/c1-9-23(2)39(52)46-33(27-16-12-10-13-17-27)34(50)41(54)58-29-21-45(55)38(59-40(53)28-18-14-11-15-19-28)36-43(8,30(49)20-31-44(36,22-56-31)60-26(5)48)37(51)35(57-25(4)47)32(24(29)3)42(45,6)7/h9-19,29-31,33-36,38,49-50,55H,20-22H2,1-8H3,(H,46,52)/b23-9+/t29-,30-,31+,33-,34+,35+,36-,38-,43+,44-,45+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBXFAPJCZABTDR-WBYYIXQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H53NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

831.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71610-00-9 | |

| Record name | Cephalomannine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71610-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cephalomannine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071610009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 71610-00-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEPHALOMANNINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N799XED1KL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cephalomannine: A Technical Guide to its Natural Origins and Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephalomannine is a naturally occurring taxane (B156437) diterpenoid with significant antineoplastic properties.[1][2] As a close structural analog of the widely recognized anticancer drug paclitaxel (B517696) (Taxol®), it has garnered considerable interest within the oncology research and drug development community.[3][4] this compound shares the same core taxane skeleton as paclitaxel and exhibits a similar mechanism of action by promoting the polymerization of tubulin and stabilizing microtubules, thereby arresting the cell cycle and inducing apoptosis.[4][5][6] This document provides a comprehensive overview of the discovery of this compound, its natural sources, and the methodologies for its isolation and purification.

The Discovery of this compound

The discovery of this compound is intrinsically linked to the large-scale screening of natural products for anticancer activity initiated by the National Cancer Institute (NCI) in the 1960s.[7][8] This program led to the landmark isolation of paclitaxel from the bark of the Pacific yew, Taxus brevifolia.[7][8] In the course of isolating and characterizing paclitaxel and other related taxanes, this compound was discovered in the 1970s.[3] It was first isolated from the bark of Taxus wallichiana, which at the time had been erroneously identified as Cephalotaxus mannii, leading to its name.[3][5] this compound differs from paclitaxel only in the C-13 side chain, where it possesses an N-tigloyl group instead of the N-benzoyl group found in paclitaxel.[3][9]

Natural Sources of this compound

The primary natural sources of this compound are various species of yew trees, belonging to the genus Taxus. It is found alongside paclitaxel and other taxoids in different parts of the plant, including the bark, needles, and twigs.[9][10] In some cases, the concentration of this compound can be comparable to or even exceed that of paclitaxel. Plant cell cultures of Taxus species have also been developed as a renewable and controlled alternative source for the production of this compound and other taxanes.[11][12][13]

The following Taxus species have been identified as sources of this compound:

-

Taxus brevifolia (Pacific Yew)[14]

-

Taxus chinensis (Chinese Yew)[15]

-

Taxus baccata (European Yew)[12]

-

Taxus sumatrana[16]

In addition to yew trees, taxol-producing endophytic fungi, such as Aspergillus niger subsp. taxi, have also been reported to produce this compound, offering a potential microbial source for this valuable compound.[15]

Quantitative Yield of this compound

The yield of this compound from natural sources is highly variable, depending on the plant species, the specific organ of the plant, geographical location, and the time of harvest.[9][10] The data below summarizes reported yields from various sources.

| Natural Source | Plant Part | Reported Yield (% of Dry Weight) | Reference |

| Taxus brevifolia | Bark | 0.005% - 0.007% | [14] |

| Taxus baccata | Cell Culture Biomass | 0.0030% | [11] |

Note: Yields can vary significantly based on the extraction and purification methods employed.

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources involves a multi-step process of extraction and chromatographic purification. Due to its structural similarity to paclitaxel and other taxanes, the separation process must be highly efficient.

General Methodology

-

Extraction: The dried and ground plant material (e.g., bark, needles) or cell culture biomass is subjected to solvent extraction.[17] Methanol is a commonly used solvent for this initial step.[17]

-

Solvent Partitioning: The crude extract is then concentrated and partitioned between an organic solvent, such as chloroform, and water to remove highly polar impurities.[17]

-

Preliminary Chromatographic Cleanup: The resulting organic phase is further purified using techniques like solid-phase extraction (SPE) with C18 cartridges or column chromatography over silica (B1680970) gel or Florisil.[10][14][17] This step helps to separate the taxane-rich fraction from other less polar compounds.

-

High-Performance Liquid Chromatography (HPLC): The final purification is typically achieved through preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[10][17] This step is crucial for separating this compound from paclitaxel and other closely related taxoids. Phenyl or C18 columns are often employed for this separation.[17]

-

Crystallization: The purified this compound fractions are pooled, the solvent is evaporated, and the final product is obtained through crystallization.[14]

Caption: Generalized workflow for the isolation and purification of this compound.

Structural Relationship to Paclitaxel

This compound and paclitaxel are congeners, meaning they share a common chemical skeleton but differ in a specific functional group.[3] This subtle difference in the side chain at the C-13 position of the baccatin (B15129273) III core is responsible for slight variations in their biological activity and metabolic profiles.[1]

Caption: Structural relationship between paclitaxel and this compound.

References

- 1. This compound | CAS:71610-00-9 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. goldbio.com [goldbio.com]

- 6. Paclitaxel and this compound Synergistically Induce PANoptosis in Triple-Negative Breast Cancer Through Oxygen-Regulated Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery: Natural Compound Offers Hope - NCI [cancer.gov]

- 8. news-medical.net [news-medical.net]

- 9. researchgate.net [researchgate.net]

- 10. Sample preparation for taxol and this compound determination in various organs of Taxus sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Profiling of Taxoid Compounds in Plant Cell Cultures of Different Species of Yew (Taxus spp.) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. WO1993017121A1 - Enhanced production of taxol and taxanes by cell cultures of taxus species - Google Patents [patents.google.com]

- 14. Taxol and related taxanes. I. Taxanes of Taxus brevifolia bark - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. caymanchem.com [caymanchem.com]

- 16. This compound | C45H53NO14 | CID 6436208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

Cephalomannine biosynthesis pathway in Taxus species

An In-Depth Technical Guide to the Cephalomannine Biosynthesis Pathway in Taxus Species

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the this compound biosynthesis pathway within the Taxus genus. This compound is a significant taxane (B156437), structurally analogous to the renowned anticancer drug paclitaxel (B517696) (Taxol®), and is of considerable interest for its own potential therapeutic properties and as a key precursor in semi-synthetic drug development.[1][2] This guide details the enzymatic steps of the pathway, presents quantitative data on taxane yields, outlines core experimental methodologies, and illustrates the key molecular and regulatory networks.

The biosynthesis of this compound is an intricate, multi-step process that occurs in the plastids and cytoplasm of Taxus cells. It shares the majority of its enzymatic steps with the paclitaxel pathway, diverging only in the final side-chain modification steps.[2][3] The pathway can be broadly divided into three main stages: formation of the core taxane skeleton, functionalization of the skeleton to produce baccatin (B15129273) III, and the attachment of a specific side-chain at the C-13 position.

Stage 1 & 2: Formation of the Baccatin III Core

The pathway begins with the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP), which is synthesized via the methylerythritol phosphate (B84403) (MEP) pathway.[4][5]

-

Cyclization: The committed step is the cyclization of GGPP by taxadiene synthase (TS) to form the complex tetracyclic olefin skeleton, taxa-4(5),11(12)-diene.[3][6][7]

-

Hydroxylation and Acylation: The taxadiene core then undergoes a series of extensive post-modifications, primarily hydroxylations catalyzed by cytochrome P450 (CYP450) monooxygenases and acylations by various transferase enzymes.[7] Key enzymes in this stage include:

-

Taxadiene 5α-hydroxylase (T5αH)

-

Taxadiene-5α-ol-O-acetyl transferase (TAT)

-

Taxane 13α-hydroxylase (T13αH)

-

Taxane 10β-hydroxylase (T10βH)

-

Taxane 2α-hydroxylase (T2αH)

-

Taxane 7β-hydroxylase (T7βH)

-

10-deacetylbaccatin III-10-O-acetyltransferase (DBAT)

-

Taxane-2α-O-benzoyltransferase (TBT)

-

This elaborate sequence of reactions culminates in the formation of the crucial intermediate, baccatin III , a key precursor for numerous taxanes.[3][7]

Stage 3: Side-Chain Attachment - The Paclitaxel/Cephalomannine Branch Point

The structural difference between paclitaxel and this compound lies in the acyl group attached to the amino function of the C-13 side chain.[2][8] This divergence is determined by the substrate specificity of acyl-CoA transferases.

-

The attachment of the C-13 side chain to baccatin III is catalyzed by baccatin III-3-amino-13-phenylpropanoyl transferase (BAPT) or a related enzyme.[9]

-

For paclitaxel synthesis, a benzoyl group (from benzoyl-CoA) is used.

-

For This compound synthesis, a tigloyl group (from tigloyl-CoA) is incorporated instead.[2]

The following diagram illustrates the complete biosynthetic pathway, highlighting the key intermediates and the critical branch point leading to this compound and paclitaxel.

References

- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Taxol Biosynthesis and Molecular Genetics | Scilit [scilit.com]

- 5. The Taxus genome provides insights into paclitaxel biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Taxol biosynthesis: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Intricate Metabolic Network for Paclitaxel Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Identification of rate-limiting enzymes involved in paclitaxel biosynthesis pathway affected by coronatine and methyl-β-cyclodextrin in Taxus baccata L. cell suspension cultures - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Elucidation of Cephalomannine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephalomannine, a member of the taxane (B156437) family of diterpenoids, is a naturally occurring compound with significant antitumor properties. First isolated from Cephalotaxus mannii, it shares a close structural resemblance to the well-known chemotherapeutic agent, paclitaxel (B517696) (Taxol®). Understanding the precise chemical structure and stereochemistry of this compound is paramount for the rational design of novel taxane-based anticancer drugs with improved efficacy and reduced side effects. This technical guide provides an in-depth analysis of the chemical architecture of this compound, including its stereochemical intricacies, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.

Chemical Structure and Stereochemistry

This compound possesses the characteristic tetracyclic taxane core, a complex fused ring system. Its systematic IUPAC name is (1S,2S,3R,4S,5R,7S,8S,10R,13S)-4,10-bis(acetyloxy)-2-(benzoyloxy)-5,20-epoxy-1,7-dihydroxy-9-oxo-tax-11-en-13-yl (2R,3S)-3-{[(E)-2-methylbut-2-enoyl]amino}-2-hydroxy-3-phenylpropanoate.[1] The molecule is characterized by a baccatin (B15129273) III core esterified at the C-13 position with a C-13 side chain, which is crucial for its biological activity.

The key structural features and stereochemical assignments are as follows:

-

Taxane Core: A 6-8-6 fused ring system with an oxetane (B1205548) ring fused at C-4 and C-5.

-

Substituents: The core is decorated with several functional groups, including acetyl groups at C-4 and C-10, a benzoyl group at C-2, and hydroxyl groups at C-1 and C-7.

-

C-13 Side Chain: This ester-linked side chain is a critical determinant of this compound's bioactivity. It contains two chiral centers at C-2' and C-3'. The absolute stereochemistry at these centers is (2'R, 3'S).

-

Amide Group: The C-3' position of the side chain is substituted with an (E)-2-methylbut-2-enoylamino group, which distinguishes it from paclitaxel, which has a benzamido group at this position.

The complex three-dimensional arrangement of atoms, including the numerous chiral centers, dictates its specific interaction with its biological target, β-tubulin.

Quantitative Structural Data

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of complex natural products like this compound. The following tables summarize the ¹H and ¹³C NMR chemical shift assignments, as reported by Chmurny et al. (1992) in the Journal of Natural Products.[2][3][4]

Table 1: ¹H NMR Chemical Shift Data for this compound (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 5.68 | d | 7.1 |

| H-3 | 3.82 | d | 7.1 |

| H-5 | 4.98 | ddd | 9.7, 7.7, 1.9 |

| H-6α | 1.89 | m | |

| H-6β | 2.55 | ddd | 14.8, 9.7, 6.7 |

| H-7 | 4.42 | m | |

| H-10 | 6.28 | s | |

| H-13 | 6.22 | t | 8.9 |

| H-14α | 2.25 | m | |

| H-14β | 2.25 | m | |

| H-16 | 1.15 | s | |

| H-17 | 1.25 | s | |

| H-19 | 1.68 | s | |

| H-20α | 4.32 | d | 8.4 |

| H-20β | 4.19 | d | 8.4 |

| H-2' | 4.80 | d | 2.5 |

| H-3' | 5.62 | dd | 9.0, 2.5 |

| 2-OAc | 2.24 | s | |

| 4-OAc | 2.15 | s | |

| 10-OAc | 2.03 | s | |

| Tigloyl CH₃ | 1.83 | s | |

| Tigloyl CH₃ | 1.80 | d | 7.1 |

| Tigloyl CH | 6.81 | q | 7.1 |

| Phenyl | 7.2-7.6 | m | |

| Benzoyl | 7.4-8.2 | m |

Table 2: ¹³C NMR Chemical Shift Data for this compound (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 79.1 |

| C-2 | 75.1 |

| C-3 | 45.7 |

| C-4 | 81.1 |

| C-5 | 84.5 |

| C-6 | 35.6 |

| C-7 | 72.2 |

| C-8 | 58.6 |

| C-9 | 203.8 |

| C-10 | 75.7 |

| C-11 | 133.7 |

| C-12 | 142.2 |

| C-13 | 72.5 |

| C-14 | 35.7 |

| C-15 | 43.2 |

| C-16 | 26.8 |

| C-17 | 21.9 |

| C-18 | 14.8 |

| C-19 | 9.6 |

| C-20 | 76.5 |

| C-1' | 172.8 |

| C-2' | 73.2 |

| C-3' | 55.4 |

| 2-OAc CO | 167.0 |

| 2-OAc CH₃ | 21.1 |

| 4-OAc CO | 170.4 |

| 4-OAc CH₃ | 22.7 |

| 10-OAc CO | 171.2 |

| 10-OAc CH₃ | 20.9 |

| Tigloyl CO | 167.4 |

| Tigloyl C-1' | 128.3 |

| Tigloyl C-2' | 138.4 |

| Tigloyl C-3' | 14.3 |

| Tigloyl C-4' | 12.1 |

| Phenyl C-1'' | 138.2 |

| Phenyl C-2'',6'' | 126.7 |

| Phenyl C-3'',5'' | 128.7 |

| Phenyl C-4'' | 129.1 |

| Benzoyl CO | 167.0 |

| Benzoyl C-1''' | 130.2 |

| Benzoyl C-2''',6''' | 128.7 |

| Benzoyl C-3''',5''' | 129.1 |

| Benzoyl C-4''' | 133.7 |

Experimental Protocols

The structural elucidation of this compound relies on a combination of sophisticated analytical techniques. Below are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the connectivity and stereochemistry of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of deuterated chloroform (B151607) (CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for piecing together the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for deducing the relative stereochemistry.

-

Data Processing and Analysis:

-

Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectra using the TMS signal.

-

Integrate the ¹H NMR signals to determine the relative number of protons.

-

Analyze the coupling patterns in the ¹H NMR spectrum to determine dihedral angles (using the Karplus equation) and thus infer stereochemical relationships.

-

Systematically analyze the 2D NMR spectra to build up the molecular structure, starting from known fragments and extending the connectivity.

X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in the solid state.

Methodology:

-

Crystallization:

-

Dissolve highly purified this compound in a suitable solvent system (e.g., a mixture of a good solvent like acetone (B3395972) or methanol (B129727) and a poor solvent like hexane (B92381) or water).

-

Employ a slow evaporation or vapor diffusion technique to grow single crystals of sufficient size and quality for X-ray diffraction. This is often the most challenging step for complex natural products.

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.

-

Expose the crystal to a monochromatic X-ray beam (e.g., from a synchrotron source or a rotating anode generator).

-

Rotate the crystal and collect the diffraction data (intensities and positions of the diffracted X-ray spots) on a detector (e.g., a CCD or CMOS detector).

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain a set of structure factors.

-

Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.

-

Build an atomic model into the electron density map.

-

Refine the model against the experimental data using least-squares methods to optimize the atomic coordinates, thermal parameters, and other structural parameters.

-

The final refined structure provides highly accurate bond lengths, bond angles, and torsional angles.

-

Molecular Interaction and Signaling Pathway

The primary mechanism of action of this compound, like other taxanes, is its interaction with microtubules, which are essential components of the cytoskeleton.[5] This interaction disrupts the normal dynamics of microtubule assembly and disassembly, leading to cell cycle arrest and apoptosis.

Caption: Mechanism of action of this compound.

This compound binds to the β-tubulin subunit within the microtubule polymer.[5] This binding event stabilizes the microtubule, preventing its depolymerization into tubulin dimers. The stabilization of microtubules disrupts the dynamic instability required for the formation of the mitotic spindle during cell division. Consequently, the cell cycle is arrested in the G2/M phase, which ultimately triggers the programmed cell death pathway known as apoptosis.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and stereochemistry of this compound. The combination of advanced spectroscopic and crystallographic techniques has enabled the unambiguous determination of its complex molecular architecture. The provided quantitative data and experimental protocols serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development. A thorough understanding of this compound's structure and its interaction with microtubules is fundamental for the ongoing efforts to develop more effective and safer taxane-based anticancer therapies.

References

Cephalomannine: A Deep Dive into its Physicochemical Properties and Constants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephalomannine, a naturally occurring taxane (B156437) diterpenoid, is a close structural analog of the widely used anticancer drug, paclitaxel.[1] Found in various Taxus species, it exhibits significant antineoplastic activity by stabilizing microtubules, leading to cell cycle arrest in the G2/M phase and subsequent cytotoxicity to rapidly dividing cancer cells.[1] This technical guide provides a comprehensive overview of the core physicochemical properties and constants of this compound, offering valuable data for researchers and professionals involved in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.

Table 1: Core Physicochemical Constants of this compound

| Property | Value | Source(s) |

| Molecular Formula | C45H53NO14 | [2][3][4][5] |

| Molecular Weight | 831.90 g/mol | [2][4][5][6] |

| Melting Point | 139-141 °C | [3] |

| Boiling Point | 929.5 °C at 760 mmHg | [3] |

| LogP | 3.779 | [3] |

| pKa | Not experimentally determined in cited sources. |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Source(s) |

| DMSO | 14 mg/mL, 100 mg/mL (120.2 mM) | [5][7][8] |

| Ethanol | Practically insoluble (96%) | [5] |

| Hexane | Practically insoluble | [5] |

| Water | Slightly soluble | [5] |

Experimental Protocols

Accurate determination of physicochemical properties relies on robust experimental methodologies. The following sections outline general protocols that can be adapted for the characterization of this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up at a moderate rate to approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

-

Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Solubility Determination

Solubility is a critical parameter that affects a drug's bioavailability. The shake-flask method is a common technique for determining equilibrium solubility.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., DMSO, water) in a sealed vial.

-

Equilibration: The vial is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: The resulting suspension is filtered through a non-adsorptive filter (e.g., 0.22 µm PVDF) to remove undissolved solid.

-

Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

LogP Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its membrane permeability and overall ADME properties. The shake-flask method is a traditional approach.

Methodology:

-

System Preparation: A biphasic system of n-octanol and water is prepared and mutually saturated by vigorous mixing followed by separation.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken for a set period to allow for partitioning of the compound between the two phases.

-

Phase Separation and Quantification: The two phases are allowed to separate, and the concentration of this compound in each phase is determined by a suitable analytical method like HPLC.

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for the separation, identification, and quantification of this compound.

Methodology:

-

Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV or mass spectrometry (MS) detector.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water) and an organic phase (e.g., acetonitrile (B52724) or methanol) is typically employed.

-

Detection: UV detection at a wavelength of 227 nm is often utilized.

-

Sample Preparation: Samples are dissolved in a suitable solvent (e.g., methanol (B129727) or a mixture of the mobile phase) and filtered before injection.

-

Analysis: The retention time and peak area of this compound are compared to those of a known standard for identification and quantification.

Signaling Pathways and Mechanism of Action

This compound, like paclitaxel, exerts its cytotoxic effects by interfering with the normal function of microtubules. Recent studies have also elucidated its involvement in complex cell death signaling pathways, particularly in combination with paclitaxel.

Microtubule Stabilization

The primary mechanism of action for this compound is the stabilization of microtubules. It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their depolymerization. This disruption of microtubule dynamics arrests the cell cycle at the G2/M phase, ultimately leading to apoptosis.

Induction of Programmed Cell Death

In combination with paclitaxel, this compound has been shown to synergistically induce multiple forms of programmed cell death in cancer cells, a phenomenon termed PANoptosis. This involves the activation of apoptosis, pyroptosis, and necroptosis.

Caption: Synergistic signaling pathways of this compound and Paclitaxel.

The diagram above illustrates the multifaceted mechanism of action of this compound in combination with paclitaxel. This combination not only leads to microtubule stabilization and subsequent apoptosis but also activates other critical signaling pathways like MAPK and TNF, culminating in various forms of programmed cell death.

Experimental Workflow for Physicochemical Characterization

A systematic approach is crucial for the comprehensive physicochemical characterization of a drug candidate like this compound.

Caption: Workflow for physicochemical characterization of this compound.

This workflow outlines the logical sequence of experiments for determining the key physicochemical properties of this compound. It begins with a pure sample and proceeds through the determination of its melting point, solubility in various solvents, and its partition coefficient, with HPLC serving as a crucial quantitative tool. The culmination of these experiments provides a comprehensive physicochemical profile essential for further drug development.

References

- 1. Determination of acid dissociation constants (pKa) of cephalosporin antibiotics: Computational and experimental approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Sample preparation for taxol and this compound determination in various organs of Taxus sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1H- and 13C-nmr assignments for taxol, 7-epi-taxol, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. HPLC-MS/MS Determination of Taxol and this compound in Liquor [qikan.cmes.org]

- 7. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Spectroscopic Profile of Cephalomannine: A Technical Guide

Introduction

Cephalomannine is a natural taxane (B156437) diterpenoid with significant antitumor and antiproliferative properties.[1] As a close structural analog of the widely used chemotherapy agent Paclitaxel (Taxol), its detailed structural characterization is of paramount importance for drug development, quality control, and understanding its mechanism of action. This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols are provided to aid researchers in the replication and validation of these findings.

Spectroscopic Data

The following sections present the core spectroscopic data for this compound in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of organic compounds. The ¹H and ¹³C NMR data provide critical information about the chemical environment of each proton and carbon atom in the this compound molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 4.98 | d | 9.5 |

| 2 | 5.67 | d | 7.0 |

| 3 | 3.82 | d | 7.0 |

| 4 | 4.98 | d | 2.0 |

| 5 | 6.28 | t | 9.0 |

| 6α | 2.55 | m | |

| 6β | 1.88 | m | |

| 7 | 4.42 | m | |

| 10 | 6.24 | s | |

| 13 | 4.95 | t | 8.5 |

| 14α | 2.25 | m | |

| 14β | 2.21 | m | |

| 16 | 1.15 | s | |

| 17 | 1.25 | s | |

| 18 | 1.95 | s | |

| 19 | 1.68 | s | |

| 20 | 4.32 | d | 8.5 |

| 2' | 4.80 | dd | 8.5, 2.5 |

| 3' | 5.75 | dd | 9.5, 2.5 |

| 2-OAc | 2.15 | s | |

| 4-OAc | 2.24 | s | |

| Benzoyl-o | 8.12 | d | 7.5 |

| Benzoyl-m | 7.50 | t | 7.5 |

| Benzoyl-p | 7.61 | t | 7.5 |

| Tigloyl-3'' | 1.82 | s | |

| Tigloyl-4'' | 1.80 | d | 7.0 |

| Tigloyl-β | 6.88 | q | 7.0 |

| NH | 6.95 | d | 9.5 |

| 2'-OH | 3.55 | d | 5.0 |

| 7-OH | 2.45 | d | 4.0 |

Data sourced from Chmurny et al., 1992.[2][3][4]

Table 2: ¹³C NMR Spectroscopic Data for this compound (125.7 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Position | Chemical Shift (δ, ppm) |

| 1 | 79.1 | 17 | 26.8 |

| 2 | 75.0 | 18 | 14.8 |

| 3 | 45.7 | 19 | 22.6 |

| 4 | 81.1 | 20 | 76.5 |

| 5 | 84.4 | 2' | 73.2 |

| 6 | 35.6 | 3' | 55.2 |

| 7 | 72.2 | 2-OAc (C=O) | 171.2 |

| 8 | 58.5 | 2-OAc (CH₃) | 21.9 |

| 9 | 203.8 | 4-OAc (C=O) | 170.3 |

| 10 | 133.7 | 4-OAc (CH₃) | 20.8 |

| 11 | 138.0 | Benzoyl (C=O) | 167.0 |

| 12 | 142.1 | Benzoyl-ipso | 129.1 |

| 13 | 72.5 | Benzoyl-o | 130.2 |

| 14 | 35.7 | Benzoyl-m | 128.7 |

| 15 | 43.2 | Benzoyl-p | 133.7 |

| 16 | 21.0 | Tigloyl (C=O) | 167.9 |

| Tigloyl-α | 128.3 | ||

| Tigloyl-β | 138.6 | ||

| Tigloyl-3'' | 12.1 | ||

| Tigloyl-4'' | 14.4 |

Data sourced from Chmurny et al., 1992.[2][3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of taxanes like this compound.

Table 3: Mass Spectrometric Data for this compound

| Parameter | Value |

| Molecular Formula | C₄₅H₅₃NO₁₄ |

| Molecular Weight | 831.90 g/mol [5] |

| Monoisotopic Mass | 831.34660536 Da[6] |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Observed Ions | [M+H]⁺, [M+Na]⁺, [M+K]⁺ |

| Key Fragmentation Data | Fragmentation of the C-13 side chain and the taxane ring provides structural information.[7] |

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3450 | O-H (hydroxyls) | Stretching |

| ~3300 | N-H (amide) | Stretching |

| ~3060 | C-H (aromatic) | Stretching |

| ~2950 | C-H (aliphatic) | Stretching |

| ~1735 | C=O (esters) | Stretching |

| ~1710 | C=O (ketone) | Stretching |

| ~1650 | C=O (amide I) | Stretching |

| ~1600, 1450 | C=C (aromatic) | Stretching |

| ~1540 | N-H bend (amide II) | Bending |

| ~1240 | C-O (esters, ethers) | Stretching |

| ~1100-1000 | C-O (alcohols) | Stretching |

| ~710 | C-H (aromatic) | Out-of-plane bending |

Experimental Protocols

The following sections outline the general methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

A quantitative ¹H NMR (qHNMR) protocol, similar to that developed for Taxol, can be adapted for this compound to ensure high-quality, reproducible data.[8][9]

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in a precise volume (e.g., 0.75 mL) of deuterated chloroform (B151607) (CDCl₃) containing a known internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition:

-

Experiments are typically performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).[4]

-

The sample temperature is maintained at a constant value, typically 298 K.

-

For ¹H NMR, a standard single-pulse experiment is used. To obtain quantitative data, a relaxation delay of at least 5 times the longest T₁ relaxation time of the protons of interest should be employed.

-

For ¹³C NMR, a proton-decoupled pulse sequence (e.g., with GARP decoupling) is used to simplify the spectrum and improve the signal-to-noise ratio.[8][9]

-

Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguous assignment of all proton and carbon signals.[10]

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed.

-

Phase and baseline corrections are applied to the resulting spectrum.

-

The chemical shifts are referenced to the internal standard (TMS at 0 ppm for ¹H NMR) or the solvent signal (CDCl₃ at 77.00 ppm for ¹³C NMR).[4]

-

Mass Spectrometry Protocol

A common method for analyzing this compound is High-Performance Liquid Chromatography coupled with Electrospray Mass Spectrometry (HPLC-ESMS).[7]

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent compatible with reverse-phase HPLC, such as acetonitrile (B52724) or methanol.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

Instrumentation and Data Acquisition:

-

Utilize an HPLC system with a C18 column for separation.

-

The mobile phase typically consists of a gradient of water and an organic solvent (e.g., acetonitrile), both often containing a small amount of an acid (e.g., formic acid) to promote protonation.

-

The eluent from the HPLC is directed to the electrospray ionization source of the mass spectrometer.

-

Operate the mass spectrometer in positive ion mode.[7]

-

Optimize source parameters, such as the capillary voltage, cone voltage (or nozzle-to-skimmer bias), and desolvation gas temperature and flow rate, to maximize the signal of the protonated molecule [M+H]⁺.[7][11]

-

Acquire full scan mass spectra over a relevant mass range (e.g., m/z 100-1000).

-

For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

Infrared (IR) Spectroscopy Protocol

For a solid sample like this compound, Fourier Transform Infrared (FTIR) spectroscopy using an Attenuated Total Reflectance (ATR) accessory is a common and convenient method.[12][13]

-

Sample Preparation:

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure using the built-in pressure clamp. No further sample preparation is typically needed.[13]

-

-

Instrumentation and Data Acquisition:

-

Use an FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the mid-IR range, from 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The final spectrum is presented as a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

-

Visualizations

The following diagrams illustrate the workflow for the spectroscopic analysis of this compound and the logical relationship between the different analytical techniques for its structure elucidation.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Logical relationship of spectroscopic data for structure elucidation.

References

- 1. This compound | CAS:71610-00-9 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. 1H- and 13C-nmr assignments for taxol, 7-epi-taxol, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound = 97 HPLC, solid 71610-00-9 [sigmaaldrich.com]

- 6. This compound | C45H53NO14 | CID 6436208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Analysis of taxol and related diterpenoids from cell cultures by liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A routine experimental protocol for qHNMR illustrated with Taxol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Two dimensional NMR spectroscopic approaches for exploring plant metabolome: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Infrared Spectroscopic Technologies for the Quality Control of Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Cephalomannine on Microtubules

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cephalomannine, a natural taxane (B156437) derivative closely related to paclitaxel (B517696), exerts its potent cytotoxic effects through direct interaction with microtubules, critical components of the cellular cytoskeleton. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of this compound on microtubules. It details the binding characteristics, the profound impact on microtubule dynamics, and the downstream cellular consequences, including cell cycle arrest and apoptosis. This document is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and visual representations of the key processes to aid researchers and professionals in the fields of oncology and drug development.

Introduction: this compound and the Microtubule Cytoskeleton

This compound is a taxoid, a class of diterpenes produced by plants of the genus Taxus (yew trees).[1] Structurally, it shares the same taxane core as paclitaxel, differing only in the N-acyl side chain at the C-13 position, where it possesses a tigloyl group instead of a benzoyl group.[1] This seemingly minor structural variance can influence its pharmacological properties.

Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers that are integral to numerous cellular functions, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[1] The inherent dynamic instability of microtubules, characterized by phases of polymerization (growth) and depolymerization (shortening), is essential for their physiological roles.[1] Disruption of this delicate equilibrium is a validated and effective strategy in cancer chemotherapy.

Core Mechanism of Action: Microtubule Stabilization

The primary mechanism of action of this compound, like other taxanes, is the stabilization of microtubules.[1] This is in stark contrast to other classes of anti-mitotic agents, such as the vinca (B1221190) alkaloids, which induce microtubule depolymerization.

Binding to the β-Tubulin Subunit

This compound directly binds to the β-tubulin subunit of the αβ-tubulin heterodimer within the microtubule polymer.[1] The taxane binding site is located on the luminal side of the microtubule, in a hydrophobic pocket.[2] While the precise amino acid interactions for this compound are not as extensively characterized as for paclitaxel, molecular modeling studies suggest a similar binding mode. Key interactions likely involve hydrogen bonding and hydrophobic contacts within this pocket. The tigloyl side chain of this compound is expected to influence the binding affinity and kinetics compared to the benzoyl group of paclitaxel.

Suppression of Microtubule Dynamics

By binding to β-tubulin, this compound locks the tubulin dimers into a conformation that favors polymerization and inhibits depolymerization.[1] This has several profound effects on microtubule dynamics:

-

Promotion of Tubulin Polymerization: this compound enhances the assembly of tubulin into microtubules, even in the absence of GTP and microtubule-associated proteins (MAPs), which are normally required for polymerization.

-

Inhibition of Depolymerization: The stabilized microtubules are resistant to depolymerization induced by cold temperatures, calcium, or dilution.[3] This leads to an accumulation of aberrant microtubule structures within the cell.

-

Alteration of Dynamic Instability Parameters: this compound significantly suppresses the dynamic instability of microtubules. This includes a reduction in the shortening rate, a decrease in the frequency of catastrophes (the switch from growth to shortening), and an increase in the frequency of rescues (the switch from shortening to growth).[4]

Alteration of Microtubule Structure

This compound has been shown to influence the protofilament number of the microtubules it stabilizes. Studies have indicated that microtubules assembled in the presence of this compound have an average of 12.6 protofilaments.[5] This alteration in the microtubule lattice structure may contribute to their aberrant stability and function.

Quantitative Data on this compound-Microtubule Interaction

The following tables summarize the available quantitative data regarding the interaction of this compound and related taxanes with microtubules. It is important to note that specific values for this compound are limited in the literature, and in such cases, data for paclitaxel are provided for comparative purposes, given their similar mechanism of action.

| Parameter | Value | Compound | Comments |

| Binding Affinity | |||

| Binding Energy (Docking) | -7.9 kcal/mol (to BCL2L1) | This compound | Molecular docking suggests strong binding affinity to apoptosis-related proteins.[6] |

| Binding Energy (Docking) | -9.0 kcal/mol (to MAPK14) | This compound | Molecular docking suggests strong binding affinity to proteins involved in inflammatory responses.[6] |

| Binding Energy (Docking) | -8.7 kcal/mol (to SYK) | This compound | Molecular docking suggests strong binding affinity to proteins involved in inflammatory responses.[6] |

| Effect on Polymerization | |||

| IC50 (Tubulin Polymerization) | Not explicitly found for this compound | - | The IC50 value represents the concentration at which 50% of tubulin polymerization is inhibited (for destabilizers) or the EC50 for promotion of polymerization (for stabilizers). This value can be determined using the protocols described in Section 5.[3] |

| Effect on Microtubule Structure | |||

| Protofilament Number | 12.6 | This compound | This compound induces the formation of microtubules with a lower average number of protofilaments.[5] |

Downstream Cellular Consequences

The stabilization of microtubules by this compound leads to a cascade of cellular events, culminating in cell cycle arrest and apoptosis.

G2/M Cell Cycle Arrest

The formation of a highly dynamic and precisely regulated mitotic spindle is essential for the proper segregation of chromosomes during mitosis. The hyper-stabilized and disorganized microtubules induced by this compound are unable to form a functional mitotic spindle.[1] This activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that prevents the cell from progressing into anaphase until all chromosomes are correctly attached to the spindle. The sustained activation of the SAC leads to a prolonged arrest of the cell cycle at the G2/M phase.[6]

Induction of Apoptosis

Prolonged arrest at the G2/M phase is a potent trigger for programmed cell death, or apoptosis.[1] The sustained mitotic block initiates signaling cascades that lead to the activation of caspases, the executioners of apoptosis. The apoptotic pathway induced by this compound involves both intrinsic (mitochondrial) and extrinsic pathways. Microtubule stabilization can lead to the generation of reactive oxygen species (ROS), which in turn can cause DNA damage and activate the p53 tumor suppressor protein.[7] Activated p53 can upregulate pro-apoptotic proteins like Bax, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on microtubules.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of this compound on the polymerization of purified tubulin by monitoring the increase in turbidity of the solution.

Materials:

-

Lyophilized tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

-

GTP solution (10 mM)

-

Glycerol

-

This compound stock solution (in DMSO)

-

Paclitaxel (positive control)

-

DMSO (vehicle control)

-

Temperature-controlled microplate reader

Procedure:

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3 mg/mL.

-

Prepare a tubulin polymerization mixture on ice containing 1 mM GTP and 10% glycerol.

-

-

Assay Setup:

-

In a pre-warmed 96-well plate, add varying concentrations of this compound to the wells. Include wells for vehicle control (DMSO) and a positive control (e.g., 10 µM paclitaxel).

-

Initiate the polymerization by adding the tubulin polymerization mixture to each well.

-

-

Data Acquisition:

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

-

Data Analysis:

-

Plot absorbance versus time to generate polymerization curves.

-

Determine the rate of polymerization (Vmax) and the maximum polymer mass (Amax) for each concentration.

-

Calculate the EC50 value, which is the concentration of this compound that induces half-maximal tubulin polymerization.

-

Immunofluorescence Staining of Cellular Microtubules

This protocol allows for the visualization of the effects of this compound on the microtubule network in cultured cells.

Materials:

-

Adherent cell line (e.g., HeLa, A549) cultured on glass coverslips

-

This compound

-

Paclitaxel (positive control)

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

-

DAPI (for nuclear counterstaining)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Treatment:

-

Treat cells with varying concentrations of this compound, a positive control (paclitaxel), and a vehicle control (DMSO) for the desired time (e.g., 24 hours).

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 10 minutes at room temperature.

-

Wash with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

-

Immunostaining:

-

Wash with PBS.

-

Block non-specific antibody binding with 1% BSA for 30 minutes.

-

Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash with PBS.

-

Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

-

Mounting and Imaging:

-

Wash with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Image the cells using a fluorescence microscope.

-

Conclusion

This compound is a potent microtubule-stabilizing agent that shares a core mechanism of action with paclitaxel. By binding to β-tubulin and suppressing microtubule dynamics, it induces the formation of aberrant microtubule structures, leading to G2/M cell cycle arrest and apoptosis. The subtle structural differences between this compound and paclitaxel may offer opportunities for developing taxanes with improved pharmacological profiles. The experimental protocols and data presented in this guide provide a framework for the continued investigation of this compound and the development of novel microtubule-targeting anticancer therapies. Further research is warranted to fully elucidate the specific binding kinetics and the detailed effects of this compound on the dynamic instability of microtubules, which will contribute to a more complete understanding of its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. A tubulin polymerization microassay used to compare ligand efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Live Imaging to Study Microtubule Dynamic Instability in Taxane-resistant Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Paclitaxel and this compound Synergistically Induce PANoptosis in Triple-Negative Breast Cancer Through Oxygen-Regulated Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Cephalomannine in Taxus Varieties: A Technical Guide to Natural Occurrence, Content, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephalomannine, a prominent taxane (B156437) and a close structural analog of the anticancer drug paclitaxel (B517696), is a naturally occurring diterpenoid found in various species of the yew tree (Taxus). Its presence in Taxus extracts poses significant challenges for the purification of paclitaxel due to their similar chemical properties. However, this compound itself exhibits cytotoxic and antineoplastic activities, making it a compound of interest for further pharmacological investigation. This technical guide provides an in-depth overview of the natural occurrence and content of this compound in different Taxus varieties, detailed experimental protocols for its extraction and quantification, and an illustrative representation of its biosynthetic pathway.

Natural Occurrence and Content of this compound

The concentration of this compound varies significantly among different Taxus species, cultivars, and even within different parts of the same plant. Environmental factors such as sunlight exposure can also influence its accumulation. The following tables summarize the quantitative data on this compound content from various studies, presented as a percentage of the dry weight (% DW) or in micrograms per gram (µg/g) of dried plant material.

Table 1: this compound Content in Various Taxus Species and Plant Parts

| Taxus Species/Cultivar | Plant Part | This compound Content | Reference |

| Taxus baccata | Needles | 0.00286% DW | [1] |

| Twigs | 0.00024% DW | [1] | |

| Taxus brevifolia | Bark (shade-grown) | Significantly present, but lower than paclitaxel | [2] |

| Bark (sun-exposed) | Lower than shade-grown | [2] | |

| Taxus chinensis var. mairei | Cultivated plants | Slightly higher than wild plants | [3] |

| 4-year-old plants | 0.32 mg/g | [3] | |

| Taxus cuspidata | Stem Bark | 0.023% DW | [1] |

| Root Bark | 0.018% DW | [1] | |

| Fibrous Roots | 0.010% DW | [1] | |

| Twigs and Leaves | 0.0055% DW | [1] | |

| Taxus globosa | Needles | 0.048% DW | [1] |

| Taxus x media | Needles | 0.00715% DW | [1] |

| - | 0.0122% | [1] | |

| Taxus yunnanensis | - | Active anti-cancer agent obtained from this species | [4] |

Table 2: Comparative Content of this compound and Other Major Taxanes in Needles of Taxus Species (% Dry Weight)

| Taxus Species | Paclitaxel (% DW) | This compound (% DW) | 10-Deacetylbaccatin III (% DW) | Baccatin (B15129273) III (% DW) | Reference |

| Taxus chinensis | 0.00996% | 0.02486% | 0.00277% | 0.00254% | [1] |

| Taxus x media | 0.01301% | 0.00715% | 0.00875% | 0.00405% | [1] |

Experimental Protocols

The accurate quantification of this compound relies on robust extraction and analytical methodologies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques employed. Below are detailed protocols for a representative extraction and HPLC analysis.

Protocol 1: Solid-Phase Extraction (SPE) for Taxane Enrichment from Taxus Needles

This protocol outlines a general procedure for the clean-up and enrichment of taxanes, including this compound, from a crude plant extract using a C18 SPE cartridge.

1. Sample Preparation and Extraction: a. Air-dry fresh Taxus needles at room temperature and then grind them into a fine powder. b. Accurately weigh a known amount of the powdered needles (e.g., 1.0 g). c. Extract the powder with methanol (B129727) (e.g., 20 mL) using ultrasonication for 60 minutes at 40°C. d. Centrifuge the mixture and collect the supernatant. Repeat the extraction process on the pellet for exhaustive extraction. e. Combine the supernatants and evaporate the methanol under reduced pressure to obtain the crude extract.

2. Solid-Phase Extraction Procedure: a. Cartridge Conditioning: i. Place a C18 SPE cartridge (e.g., 500 mg) on a vacuum manifold. ii. Activate the stationary phase by passing 5 mL of methanol through the cartridge. iii. Equilibrate the cartridge by passing 5 mL of deionized water. Do not allow the cartridge to dry.[5] b. Sample Loading: i. Redissolve the crude extract in a small volume of 10% aqueous methanol (e.g., 5 mL).[5] ii. Load the dissolved extract onto the conditioned SPE cartridge. iii. Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, drop-wise rate (approximately 1-2 mL/min).[5] c. Washing: i. Wash the cartridge with 5 mL of deionized water to remove polar impurities. ii. Dry the cartridge under a high vacuum for 5-10 minutes.[5] d. Elution: i. Place a clean collection vial under the cartridge. ii. Elute the retained taxanes, including this compound, with 5 mL of methanol. e. Post-Elution Processing: i. Evaporate the methanol from the eluate under a gentle stream of nitrogen or using a rotary evaporator. ii. Reconstitute the dried residue in a known volume of a suitable solvent (e.g., methanol or mobile phase) for subsequent HPLC or LC-MS/MS analysis.[5]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This protocol describes a reversed-phase HPLC method for the separation and quantification of this compound and other taxanes.

1. Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water. A typical gradient could be:

-

0-10 min: Acetonitrile increases from 40% to 50%.

-

10-13 min: Acetonitrile increases from 50% to 53%.[6]

-

-

Flow Rate: 0.8 - 1.0 mL/min.[6]

-

Column Temperature: 30°C.[6]

-

Detection: UV detector at 227 nm.[6]

-

Injection Volume: 10-20 µL.[6]

2. Sample Analysis: a. Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to generate a calibration curve. b. Inject the reconstituted sample extract from the SPE procedure into the HPLC system. c. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the this compound standard. d. Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the calibration curve.

Visualization of Biosynthetic Pathway and Experimental Workflow

This compound Biosynthesis Pathway

This compound shares its early biosynthetic pathway with paclitaxel, starting from the universal diterpenoid precursor geranylgeranyl diphosphate (B83284) (GGPP). The pathway involves the formation of the taxane skeleton, a series of oxygenations and acylations to form the key intermediate baccatin III, and finally the attachment of a specific side chain at the C13 position. In the case of this compound, this side chain is derived from tiglic acid.

Caption: Simplified biosynthetic pathway of this compound from GGPP.

Experimental Workflow for this compound Analysis

The following diagram illustrates the logical flow of the experimental procedure for the extraction and quantification of this compound from Taxus samples.

Caption: Workflow for this compound extraction and analysis.

References

- 1. Chemical compositions and biological activities of the oils from the genus Taxus and factors limiting the regeneration of endangered yews: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [Content and distribution of active components in cultivated and wild Taxus chinensis var. mairei plants] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

In Silico Prediction of Cephalomannine Bioactivity: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Cephalomannine, a natural taxane (B156437) analogue closely related to Paclitaxel, has garnered significant interest for its potential anticancer activities. The advancement of computational methodologies offers a rapid and cost-effective avenue to predict its bioactivity, understand its mechanism of action, and evaluate its potential as a therapeutic agent. This technical guide provides an in-depth overview of the in silico approaches used to predict the bioactivity of this compound, supported by detailed experimental protocols for validation and quantitative data summaries.

Introduction to In Silico Bioactivity Prediction

In silico drug design and bioactivity prediction have become indispensable tools in modern drug discovery.[1][2] These computational methods accelerate the identification and optimization of lead compounds by simulating molecular interactions and predicting pharmacokinetic properties, thereby reducing the time and cost associated with traditional laboratory-based screening.[3] For natural products like this compound, in silico approaches are pivotal in elucidating their complex biological activities and mechanisms of action.

This compound, like its renowned analogue Paclitaxel, is known to interfere with microtubule dynamics, a mechanism central to its cytotoxic effects against cancer cells.[4][5] Recent computational and experimental studies have further revealed that this compound may act on multiple signaling pathways, often synergistically with other taxanes, to induce various forms of programmed cell death in cancer cells, such as PANoptosis in triple-negative breast cancer.[6][7] This guide explores the primary in silico techniques leveraged to uncover these properties.

Core In Silico Methodologies

A multi-faceted in silico approach is typically employed to build a comprehensive bioactivity profile for a compound like this compound. This involves a combination of structure-based and ligand-based methods, as well as predictive models for pharmacokinetics.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (e.g., this compound) when bound to a specific protein target.[8] It is instrumental in identifying potential molecular targets and elucidating the binding mode and affinity, which are often quantified by a docking score or binding energy.[9][10] Studies have performed molecular docking of this compound against several key proteins implicated in cancer and inflammatory pathways, such as BCL2L1 (an anti-apoptotic protein), MAPK14, SYK, TNF (inflammation and cell death regulators), and ADAM17.[6][11]

Table 1: Molecular Docking of this compound with Cancer-Related Protein Targets

| Target Protein | Function | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| BCL2L1 | Anti-apoptotic protein | Data not specified, but binding is suggested to regulate apoptosis. | [6][11] |

| MAPK14 | Inflammation, cell stress, pyroptosis mediation | Data not specified, but interaction is predicted. | [6][11] |

| SYK | Signal transduction, inflammation | Data not specified, but interaction is predicted. | [6][11] |

| TNF | Inflammation, apoptosis, necroptosis | Data not specified, but interaction is predicted. | [6][11] |

| ADAM17 | Upstream regulator of TNF signaling | Data not specified, but interaction is predicted. | [6][11] |

| Lipocalin 2 | Breast cancer target | -132.89 (as part of a study on Docetaxel (B913) analogues) |[12] |

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are statistical models that correlate the chemical structure of compounds with their biological activity.[13][14] By analyzing a dataset of molecules with known activities, a QSAR model can be developed to predict the activity of new or untested compounds like this compound.[1][10] This is particularly useful for optimizing lead compounds to enhance efficacy or reduce toxicity.

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a drug candidate is crucial to avoid late-stage failures in drug development.[15][16] Various in silico tools and web servers use QSAR and other machine learning models to predict these pharmacokinetic and toxicological properties based on a molecule's structure.[17][18]

Table 2: Representative In Silico Predicted ADMET Properties for a Drug Candidate (Note: Specific experimental or predicted ADMET data for this compound is limited in the provided results; this table serves as an example of parameters typically evaluated.)

| Parameter | Description | Predicted Value (Example) | Implication |

|---|---|---|---|

| Absorption | |||

| Oral Bioavailability | Percentage of drug absorbed after oral administration. | Low | May require alternative route of administration. |

| Caco-2 Permeability | Indicator of intestinal absorption. | Low | Poor absorption from the gut. |

| Distribution | |||

| Blood-Brain Barrier (BBB) Permeation | Ability to cross into the central nervous system. | Non-permeant | Low potential for CNS side effects. |

| Plasma Protein Binding (PPB) | Extent of binding to plasma proteins. | >90% | High binding may limit free drug concentration. |

| Metabolism | |||

| CYP450 Inhibition | Potential to inhibit key metabolic enzymes. | Inhibitor of CYP2C9 | Potential for drug-drug interactions. |

| Toxicity | |||

| hERG Inhibition | Potential for cardiotoxicity. | Non-inhibitor | Low risk of cardiac side effects. |

| Ames Mutagenicity | Potential to cause DNA mutations. | Non-mutagenic | Low risk of carcinogenicity. |

| Hepatotoxicity | Potential to cause liver damage. | Positive | Potential risk of drug-induced liver injury.[16] |

Predicted Bioactivity and Signaling Pathways

In silico analyses, particularly network pharmacology and molecular docking, suggest that this compound, often in synergy with Paclitaxel, exerts its anticancer effects through a multi-target, multi-pathway mechanism.[6] The primary predicted bioactivity is the induction of a regulated cell death process known as PANoptosis.

PANoptosis Induction Pathway

PANoptosis is an integrated form of programmed cell death involving apoptosis, pyroptosis, and necroptosis.[6][7] The synergistic action of this compound and Paclitaxel is predicted to activate all three pathways, leading to enhanced cancer cell killing.[7]

Enrichment analyses identified the apoptosis and TNF signaling pathways as being significantly modulated.[6] The involvement of MAPK and NOD-like receptor signaling pathways further supports a role in regulating cellular stress and inflammatory cell death.[6][7]

Experimental Validation Protocols

The validation of in silico predictions through in vitro and in vivo experiments is a critical step in drug discovery. For this compound, key assays would focus on its effect on tubulin polymerization and its cytotoxicity against cancer cells.

Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of a compound on the polymerization of tubulin into microtubules. As a taxane, this compound is expected to enhance polymerization.[19] This method relies on the principle that light is scattered by microtubules in proportion to their concentration.[20][21]

Materials:

-

Purified tubulin (e.g., from porcine brain, >99% pure)[22]

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)[22]

-

GTP solution (10 mM stock)

-

This compound stock solution (in DMSO)

-

Control compounds: Paclitaxel (enhancer), Colchicine or Nocodazole (inhibitor)[21]

-

Temperature-controlled 384- or 96-well microplate reader capable of reading absorbance at 340-350 nm[21][23]

Protocol:

-

Reagent Preparation: Thaw tubulin, GTP, and buffer on ice. Prepare a 10X stock of GTP in buffer. Prepare 10X stock solutions of this compound and control compounds, ensuring the final DMSO concentration is low (<1%) to not affect polymerization.[19]

-

Reaction Setup (on ice): In each well of a pre-chilled microplate, assemble the reaction mixture. A typical 100 µL reaction contains 3 mg/mL tubulin, 1 mM GTP, and 10% glycerol in buffer.[21] Add 10 µL of the test compound (this compound) or control to the respective wells.[23]

-

Data Acquisition: Immediately place the plate in the microplate reader pre-warmed to 37°C.[19]

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.[19][21]

-

Data Analysis: Plot absorbance versus time. An increase in the rate and extent of polymerization compared to the vehicle control indicates a microtubule-stabilizing effect.[19]

Cell-Based Cytotoxicity Assays

These assays are fundamental for determining the concentration at which a compound is toxic to cells (IC50 value). A multi-assay approach is recommended.[24]

Table 3: Example Presentation of Cytotoxicity Data (IC50 Values) (Note: These are example data adapted from a related taxane to illustrate data presentation. Actual values must be determined experimentally.)[5]

| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |

|---|---|---|

| MCF-7 | Breast Adenocarcinoma | 15.5 |

| MDA-MB-231 | Breast Adenocarcinoma | 12.8 |

| A549 | Lung Carcinoma | 20.2 |

| HeLa | Cervical Adenocarcinoma | 18.7 |

4.2.1. MTT Assay for Cell Viability This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[5]

Protocol:

-